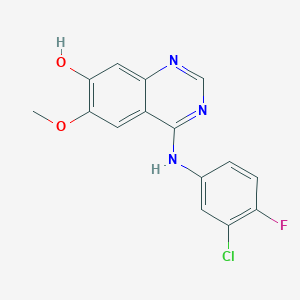
4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol is a synthetic organic compound that belongs to the quinazoline family. This compound is known for its potential applications in medicinal chemistry, particularly as an inhibitor of certain enzymes and receptors. Its unique structure, which includes a quinazoline core substituted with a 3-chloro-4-fluorophenyl group and a methoxy group, contributes to its biological activity and makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide.
Introduction of the 3-Chloro-4-fluorophenyl Group: This step involves the nucleophilic aromatic substitution reaction where the 3-chloro-4-fluoroaniline is introduced to the quinazoline core.
Methoxylation: The methoxy group is introduced through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, recrystallization, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol has several scientific research applications, including:
Medicinal Chemistry: It is studied as a potential inhibitor of enzymes and receptors, particularly in cancer research for its ability to inhibit tyrosine kinases.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound to investigate the biological functions of its molecular targets.
Industrial Applications: The compound’s unique properties make it useful in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol involves its interaction with specific molecular targets, such as tyrosine kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of tyrosine kinases can lead to reduced tumor growth and metastasis.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an EGFR inhibitor in cancer therapy.
Erlotinib: A tyrosine kinase inhibitor with a similar mechanism of action.
Afatinib: An irreversible inhibitor of EGFR and HER2, used in the treatment of non-small cell lung cancer.
Uniqueness
4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity for its molecular targets. Its combination of a 3-chloro-4-fluorophenyl group and a methoxy group on the quinazoline core differentiates it from other similar compounds and contributes to its potential as a therapeutic agent.
Properties
Molecular Formula |
C15H11ClFN3O2 |
|---|---|
Molecular Weight |
319.72 g/mol |
IUPAC Name |
4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-ol |
InChI |
InChI=1S/C15H11ClFN3O2/c1-22-14-5-9-12(6-13(14)21)18-7-19-15(9)20-8-2-3-11(17)10(16)4-8/h2-7,21H,1H3,(H,18,19,20) |
InChI Key |
HIJHWRQHYCERSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


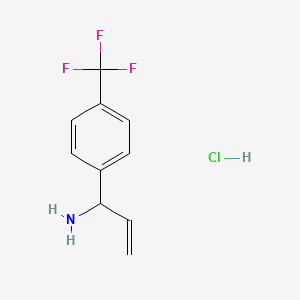
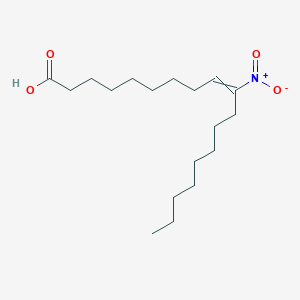
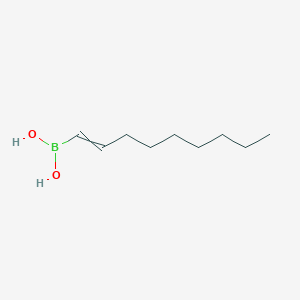
![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one](/img/structure/B12507858.png)
![5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol](/img/structure/B12507862.png)
![[4-(phosphonomethyl)piperazin-1-yl]methylphosphonic Acid](/img/structure/B12507865.png)
amine hydrochloride](/img/structure/B12507871.png)
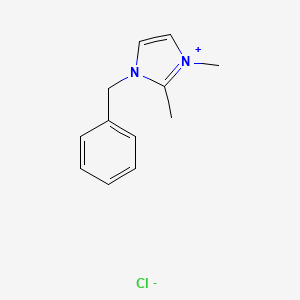
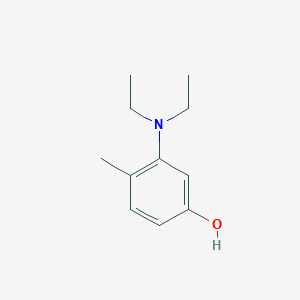
![Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12507901.png)

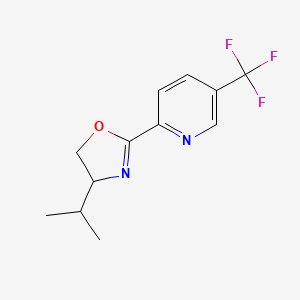

![Tert-butyl 3-{[4-(ethylamino)pyrimidin-2-yl]oxy}pyrrolidine-1-carboxylate](/img/structure/B12507931.png)
